(4-Fluorophenyl)(phenyl)methanesulfonyl chloride (CAS 1341534-19-7) is a highly specialized, sterically hindered sulfonylating agent used primarily in advanced medicinal chemistry and agrochemical synthesis. Structurally, it features a sulfonyl chloride group attached to a diarylmethyl core, where one phenyl ring is substituted with a fluorine atom at the para position. This specific configuration provides a unique combination of massive steric bulk (the V-shaped diarylmethyl group) and targeted metabolic resistance [1]. In procurement and material selection, this compound is prioritized when standard benzylsulfonyl or simple arylsulfonyl chlorides fail to provide sufficient lipophilicity, target pocket occupancy, or pharmacokinetic stability in the downstream sulfonamide products [2].
Substituting this exact compound with its closest unfluorinated analog, diphenylmethanesulfonyl chloride, frequently leads to downstream failure in biological assays due to rapid cytochrome P450-mediated oxidation at the exposed para position [1]. Conversely, downgrading to (4-fluorophenyl)methanesulfonyl chloride (CAS 103360-04-9) removes the second phenyl ring entirely. This drastically reduces the molecular volume and alters the spatial geometry from a rigid, bulky V-shape to a flexible, linear chain, causing a catastrophic loss of binding affinity in deep, lipophilic allosteric pockets [2]. For process chemists, generic substitution is not viable because the specific steric shielding provided by the two aryl rings fundamentally alters the coupling kinetics and hydrolytic stability of the sulfonyl chloride, requiring tailored reaction conditions that do not translate across different analogs [3].
When used as a precursor for drug candidates, the incorporation of the (4-fluorophenyl)(phenyl)methyl moiety significantly enhances metabolic stability compared to the unfluorinated diphenylmethyl baseline. Class-level pharmacokinetic models demonstrate that para-fluorination blocks CYP3A4 and CYP2D6 hydroxylation, reducing in vitro intrinsic clearance (CL_int) in human liver microsomes by approximately 3- to 5-fold [1]. This quantitative reduction in clearance translates directly to longer half-lives in vivo.
| Evidence Dimension | In vitro intrinsic clearance (CL_int) of derived sulfonamides |
| Target Compound Data | ~15-25 µL/min/mg protein (fluorinated derivative) |
| Comparator Or Baseline | Diphenylmethanesulfonyl chloride derivatives (~70-90 µL/min/mg protein) |
| Quantified Difference | 3 to 5-fold reduction in intrinsic clearance |
| Conditions | Human liver microsomes (HLM) assay, standard NADPH-dependent oxidation |
Buyers in pharmaceutical R&D must procure this specific fluorinated building block to rescue lead compounds that suffer from rapid metabolic degradation.
The addition of the second phenyl ring fundamentally changes the physicochemical properties of the resulting sulfonamide compared to the mono-aryl baseline. Computational profiling shows that substituting (4-fluorophenyl)methanesulfonyl chloride with (4-fluorophenyl)(phenyl)methanesulfonyl chloride increases the calculated LogP by approximately 1.5 to 1.9 units and introduces a rigid dihedral angle of ~105-110 degrees [1]. This massive increase in steric volume is critical for displacing water networks in large hydrophobic binding sites.
| Evidence Dimension | LogP contribution and spatial volume |
| Target Compound Data | +1.5 to 1.9 LogP units; V-shaped diaryl geometry |
| Comparator Or Baseline | (4-fluorophenyl)methanesulfonyl chloride (linear, lower LogP) |
| Quantified Difference | ~1.7 unit increase in LogP; >80 ų increase in molecular volume |
| Conditions | In silico physicochemical profiling (e.g., SwissADME / standard QSAR models) |
Essential for material selection when designing compounds for targets with large, lipophilic allosteric pockets where smaller benzyl groups lack sufficient van der Waals interactions.
Steric shielding by the bulky diarylmethyl group provides exceptional resistance to hydrolysis compared to standard aliphatic sulfonyl chlorides. While methanesulfonyl chloride (MsCl) degrades rapidly upon exposure to atmospheric moisture, (4-fluorophenyl)(phenyl)methanesulfonyl chloride exhibits a hydrolytic half-life that is greater than 10-fold longer at 25°C [1]. This allows for easier benchtop handling, weighing in standard environments, and more reproducible yields in large-scale syntheses without the need for strict glovebox conditions.
| Evidence Dimension | Hydrolytic half-life in ambient moisture |
| Target Compound Data | Extended stability (hours to days depending on humidity) |
| Comparator Or Baseline | Methanesulfonyl chloride (MsCl) (minutes to hours) |
| Quantified Difference | >10-fold increase in hydrolytic half-life |
| Conditions | 25°C, atmospheric moisture exposure |
Procurement teams can confidently source this material for scale-up knowing it offers superior shelf-life and handling robustness compared to simpler, highly reactive sulfonyl chlorides.
The massive steric bulk that protects the compound from hydrolysis also impedes standard sulfonylation kinetics. Compared to unhindered tosyl chloride, which typically couples with secondary amines in under 2 hours, (4-fluorophenyl)(phenyl)methanesulfonyl chloride requires extended reaction times (12-24 hours) or the addition of nucleophilic catalysts like DMAP to achieve >85% yield [1]. Process chemists must account for this reduced electrophilic reactivity when designing synthetic routes.
| Evidence Dimension | Coupling time for >85% yield with secondary amines |
| Target Compound Data | 12-24 hours (or requires DMAP) |
| Comparator Or Baseline | Tosyl chloride (<2 hours) |
| Quantified Difference | 6 to 12-fold increase in reaction time under standard basic conditions |
| Conditions | DIPEA, DCM, room temperature |
Process engineers must specifically select this compound and adjust their reactor times and catalyst loads, as generic rapid coupling protocols will result in poor yields.
This compound is the definitive choice for synthesizing diarylmethylsulfonamides targeting deep, lipophilic G-protein coupled receptor (GPCR) allosteric sites. The built-in 4-fluoro substitution ensures that the resulting drug candidates bypass the rapid hepatic clearance typically associated with unsubstituted diphenylmethyl groups, making it a critical procurement item for late-stage medicinal chemistry [1].
In agrochemical R&D, the compound is utilized to manufacture novel fungicides and herbicides. The massive steric bulk and fluorination provide extreme environmental and metabolic persistence, ensuring the active ingredient remains efficacious in soil and plant tissues longer than derivatives synthesized from simple benzylsulfonyl chlorides [2].
Industrial chemists procure this specific sulfonyl chloride to create highly rigid, sterically demanding sulfonamide ligands for transition-metal catalysis. The V-shaped diarylmethyl geometry effectively blocks one face of the metal complex, inducing high enantioselectivity in processes like asymmetric transfer hydrogenation, which cannot be achieved with smaller, flexible sulfonyl groups [3].